2-Methylpyrimidin-4-amine

Vue d'ensemble

Description

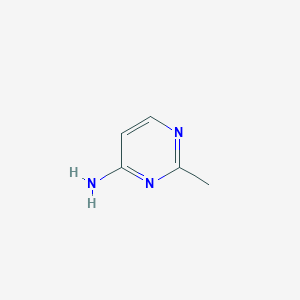

2-Methylpyrimidin-4-amine, also known as 4-methylpyrimidin-2-ylamine, is an organic compound with the chemical formula C5H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial in various biological processes, including the synthesis of nucleotides, which are the building blocks of DNA and RNA.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanoacetamide with formamide under acidic conditions, leading to the formation of the pyrimidine ring. The reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous-flow synthesis, which offers advantages in terms of reaction control and product purity. This method involves the use of a micro fixed-bed reactor, where the starting materials are continuously fed into the reactor, and the product is continuously removed. This approach enhances the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylpyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of different amine derivatives.

Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.

Applications De Recherche Scientifique

2-Methylpyrimidin-4-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-Methylpyrimidin-4-amine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in nucleotide synthesis, affecting DNA and RNA production. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Amino-4-chloro-6-methylpyrimidine: This compound has a similar structure but with a chlorine atom at the 4-position instead of an amino group.

2-Amino-4-methylpyrimidine: Similar to 2-Methylpyrimidin-4-amine but lacks the methyl group at the 2-position.

4-Amino-2-methylpyrimidine-5-methylamine: Another derivative with additional functional groups.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industrial applications.

Activité Biologique

2-Methylpyrimidin-4-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidine derivatives, which are known for their potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article delves into the biological activity of this compound, summarizing research findings, case studies, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is CHN. The structure features a pyrimidine ring with a methyl group at the second position and an amine group at the fourth position. This configuration is crucial for its biological interactions and pharmacological properties.

Antimicrobial Properties

Research has shown that derivatives of pyrimidine, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of secondary amines in disrupting bacterial membranes, leading to bacteriostatic and bactericidal effects against multidrug-resistant strains of bacteria. Specifically, low molecular weight compounds demonstrated enhanced potency due to their ability to penetrate bacterial membranes more effectively .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated through various assays. A review discussed the synthesis and testing of pyrimidine derivatives for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Some derivatives exhibited IC values comparable to established anti-inflammatory drugs like celecoxib, indicating promising therapeutic potential .

Table 1: Inhibitory Activity of Pyrimidine Derivatives Against COX Enzymes

| Compound | IC (μM) | COX Selectivity |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.09 | COX-1/COX-2 |

| Compound B | 0.03 ± 0.02 | COX-2 |

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications in the chemical structure of pyrimidines can significantly influence their biological activity. For instance, the presence of electron-donating groups has been shown to enhance anti-inflammatory effects by improving binding affinity to COX enzymes .

Table 2: Summary of SAR Findings for Pyrimidine Derivatives

| Substituent | Effect on Activity |

|---|---|

| Methyl | Increased lipophilicity |

| Halogens | Enhanced COX inhibition |

| Aromatic | Improved selectivity for COX-2 |

Case Studies

- In Vivo Studies : A study involving carrageenan-induced paw edema in rats demonstrated that certain pyrimidine derivatives significantly reduced inflammation compared to controls. The effective dose (ED) values were calculated, showing that some compounds were more effective than traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Testing : In a series of tests against Escherichia coli, compounds derived from this compound exhibited notable antimicrobial activity, with some showing synergistic effects when combined with standard antibiotics .

Propriétés

IUPAC Name |

2-methylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-7-3-2-5(6)8-4/h2-3H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVDLTTVBNOGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10304309 | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-69-1 | |

| Record name | 74-69-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165370 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-methylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10304309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the connection between thiamine and 2-methylpyrimidin-4-amine in terms of taste enhancement?

A1: Research indicates that thiamine can act as a precursor to various this compound derivatives that exhibit kokumi taste-enhancing properties. [, ] This transformation occurs through Maillard-type reactions, particularly under specific conditions of heat and pH. [] Several of these thiamine-derived compounds have been identified and their taste thresholds determined. [, ]

Q2: Can you provide examples of specific this compound derivatives and their taste thresholds?

A2: Certainly. Some examples include:

- S-((4-amino-2-methylpyrimidin-5-yl)methyl)-L-cysteine: This compound has a taste threshold of 35-120 µmol/L. []

- 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one: This derivative also exhibits kokumi activity within the 35-120 µmol/L range. []

- 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine: This compound shows a taste threshold in the same range as the previous two. []

Q3: Are these taste-enhancing this compound derivatives found naturally in food?

A3: Yes, research suggests that some of these derivatives can be considered naturally "food-borne" taste enhancers. [] They have been detected in thermally processed foods with naturally high thiamine content. []

Q4: How can the formation of these kokumi-active compounds be optimized?

A4: Studies have shown that adjusting reaction parameters can significantly impact the yield of desired this compound derivatives. For instance, maximizing the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one and 2-methyl-5-(((2-methylfuran-3-yl)thio)methyl)pyrimidin-4-amine from thiamine can be achieved by controlling the pH (optimal at 6.5), heating time (120 minutes), and temperature (120 °C). [] Additionally, novel solvent systems like Natural Deep Eutectic Solvents (NADES) have shown promise in boosting the production of these compounds. []

Q5: What is the significance of developing a continuous flow synthesis method for 5-(aminomethyl)-2-methylpyrimidin-4-amine?

A5: 5-(aminomethyl)-2-methylpyrimidin-4-amine is a key intermediate in the synthesis of vitamin B1 (thiamine). [, ] Developing a fully continuous flow synthesis method for this intermediate offers several advantages, including improved safety, efficiency, and scalability compared to traditional batch processes. [, ] This advancement can contribute to a more sustainable and cost-effective production of thiamine, which is essential for human health.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.